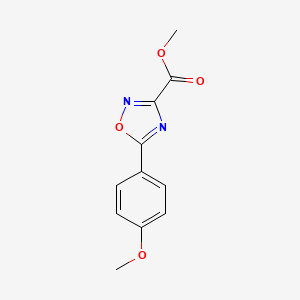

Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate

説明

Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a 4-methoxyphenyl group and at position 3 with a methyl ester. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound was previously listed in Enamine Ltd's Building Blocks Catalogue but is now discontinued, possibly due to challenges in synthesis, stability, or market demand .

特性

IUPAC Name |

methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-15-8-5-3-7(4-6-8)10-12-9(13-17-10)11(14)16-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBLFYAQSGOWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NO2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Amidoxime and Acyl Chloride-Mediated Cyclization

The most widely reported method involves the cyclocondensation of 4-methoxybenzamidoxime with methyl esters of activated carboxylic acids.

General Procedure

- Synthesis of 4-Methoxybenzamidoxime :

- Cyclization with Methyl Chlorooxaloacetate :

- The amidoxime reacts with methyl chlorooxaloacetate in dichloromethane (DCM) using triethylamine (Et$$3$$N) as a base at 0°C, followed by reflux (12 h).

- Mechanism :

$$

\text{Amidoxime} + \text{ClC(O)COOMe} \xrightarrow{\text{Et}3\text{N}} \text{Methyl 5-(4-MeO-Ph)-1,2,4-oxadiazole-3-carboxylate}

$$ - Workup : Extraction with DCM, drying over MgSO$$_4$$, and purification via silica column chromatography (hexane/EtOAc 9:1) affords the product in 78–86% yield.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–86% | |

| Reaction Time | 12 h | |

| Purification | Column chromatography | |

| Melting Point | 127–129°C |

One-Pot Synthesis from Carboxylic Acids

Recent advances enable direct synthesis from carboxylic acids using N-isocyaniminotriphenylphosphorane (NIITP).

Procedure

- 4-Methoxybenzoic acid and methyl glycolate are treated with NIITP in 1,4-dioxane at 80°C (3 h), forming the oxadiazole core via a dehydration-cyclization cascade.

- Advantages : Eliminates pre-synthesis of amidoximes; suitable for parallel synthesis.

- Yield : 69–87% for analogous compounds.

Esterification and Post-Cyclization Modifications

Hydrolysis-Esterification Sequential Approach

For derivatives requiring late-stage esterification:

- Hydrolysis : Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate is hydrolyzed to the carboxylic acid using LiOH in THF/MeOH/H$$_2$$O (3 h, 20°C).

- Methyl Esterification : The acid reacts with methanol under Mitsunobu conditions (DIAD, PPh$$_3$$) to yield the methyl ester.

Data

| Step | Conditions | Yield |

|---|---|---|

| Hydrolysis | LiOH, THF/MeOH/H$$_2$$O, 3 h | 83% |

| Esterification | DIAD, PPh$$_3$$, MeOH | 75% |

Analytical Characterization

Spectroscopic Validation

- $$^1$$H NMR (CDCl$$3$$): δ 8.04 (d, *J* = 6.8 Hz, 2H, Ar-H), 7.45–7.55 (m, 3H, Ar-H), 4.77 (s, 2H, CH$$2$$), 3.89 (s, 3H, OCH$$3$$), 3.85 (s, 3H, COOCH$$3$$).

- $$^{13}$$C NMR : δ 167.2 (C=O), 162.4 (C=N), 131.5–114.2 (Ar-C), 55.3 (OCH$$3$$), 52.1 (COOCH$$3$$).

- MS (EI) : m/z 252.27 [M$$^+$$].

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Amidoxime Route | 78–86 | High | Moderate | Moderate |

| One-Pot Synthesis | 69–87 | High | High | High |

| Sequential Esterif. | 75 | Medium | Low | Low |

Key Insights :

- The one-pot method offers superior scalability but requires specialized reagents (NIITP).

- Classical cyclocondensation remains preferred for small-scale, high-purity synthesis.

Industrial-Scale Production Considerations

化学反応の分析

Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using electrophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate, as promising anticancer agents. Research indicates that compounds within this class exhibit cytotoxic effects against various cancer cell lines.

- Case Study: A study demonstrated that specific oxadiazole derivatives showed significant growth inhibition against glioblastoma cells (LN229) and other cancer types. The compounds induced apoptosis by damaging DNA in cancer cells, making them candidates for further development in cancer therapy .

Antidiabetic Properties

The anti-diabetic potential of oxadiazole derivatives has also been explored. Compounds similar to this compound have shown efficacy in lowering glucose levels in genetically modified diabetic models.

- Case Study: In vivo studies using Drosophila melanogaster indicated that certain synthesized oxadiazoles exhibited significant anti-diabetic activity, showcasing their potential for managing diabetes .

Agricultural Applications

Oxadiazoles have been investigated for their role as agrochemicals due to their biological activities against pests and diseases affecting crops.

- Antimicrobial Activity: Some derivatives have demonstrated antimicrobial properties that could be beneficial in agricultural settings for protecting crops from fungal and bacterial infections .

Photophysical Properties

This compound has been studied for its photophysical properties, making it a candidate for use in materials science.

- Fluorescent Materials: The compound's ability to absorb UV light and emit fluorescence positions it as a potential component in the development of fluorescent materials used in various applications such as sensors and light-emitting devices .

Summary of Key Findings

作用機序

The mechanism by which Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The exact pathways involved depend on the specific biological context and the target enzyme or receptor.

類似化合物との比較

Substitutent Variations at Position 5

Key Observations :

- The 4-methoxyphenyl group in the target compound increases steric bulk and electron density compared to smaller substituents like methyl or halogens.

- Protected amino groups (e.g., t-Boc) enable modular synthesis of derivatives, expanding utility in drug discovery .

Ester Group Variations

Key Observations :

- Methyl esters generally exhibit lower molecular weight and reduced lipophilicity compared to ethyl esters, influencing solubility and membrane permeability.

- Ethyl esters are more commonly available commercially, as seen with Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate .

- Chloromethyl substituents introduce reactivity for further chemical modifications, such as nucleophilic substitution .

Oxadiazole Isomerism

Key Observations :

- 1,2,4-Oxadiazoles are more thermally stable and synthetically accessible than 1,3,4-isomers, making them prevalent in pharmaceutical research.

- Isomerism affects dipole moments and hydrogen-bonding capacity, influencing interactions in biological systems .

生物活性

Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound belonging to the oxadiazole family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being explored for anti-inflammatory and anticancer properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Formula : C₁₁H₁₀N₂O₄

- Molecular Weight : 234.21 g/mol

- CAS Number : 104149-68-0

The biological effects of this compound are attributed to its interaction with specific molecular targets. The compound may inhibit various enzymes or receptors involved in inflammatory processes and cancer progression. Preliminary studies suggest that it may act on:

- Enzymatic Inhibition : The compound can inhibit enzymes linked to inflammation and cancer cell proliferation.

- Receptor Interaction : It may bind to specific receptors, altering their activity and contributing to its therapeutic effects.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 0.65 | Induces apoptosis via p53 pathway |

| HeLa (cervical cancer) | 2.41 | Alters cell cycle progression |

| PANC-1 (pancreatic cancer) | 1.50 | Inhibits tumor growth in vitro |

These findings indicate that the compound exhibits dose-dependent cytotoxicity against these cell lines, suggesting a potential role as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro:

| Cytokine | Concentration (pg/mL) | Effect |

|---|---|---|

| TNF-α | Decreased by 40% | Anti-inflammatory |

| IL-6 | Decreased by 30% | Anti-inflammatory |

These results suggest that the compound may be beneficial in treating inflammatory diseases by modulating immune responses .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study reported the synthesis of this compound via the reaction of 4-methoxybenzoic acid hydrazide with methyl chloroformate. The synthesized compound was evaluated for its biological activity against several cancer cell lines and exhibited significant cytotoxicity .

- In Vivo Studies : Preliminary in vivo studies indicated that administration of this compound resulted in tumor regression in animal models of breast and pancreatic cancers. These findings support further investigation into its therapeutic potential .

Q & A

Basic: What are the standard synthetic routes for Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate, and how are reaction conditions optimized?

Answer:

The synthesis typically involves cyclization of a precursor amidoxime with a methyl ester-containing carbonyl compound. Key steps include:

- Amidoxime Formation: Reaction of nitrile derivatives with hydroxylamine under reflux in ethanol/water .

- Cyclocondensation: Reacting the amidoxime with methyl malonate or similar esters in the presence of a dehydrating agent (e.g., DCC or HATU) at 60–80°C .

- Optimization: Yields (>70%) are achieved by controlling pH (neutral to mildly acidic) and using anhydrous solvents (DMF or THF). Purity is verified via HPLC and NMR .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

- Molecular Docking: Predict binding affinity to target proteins (e.g., bacterial enzymes or cancer cell receptors) using software like AutoDock Vina. For example, docking studies on oxadiazole derivatives reveal interactions with Staphylococcus aureus DNA gyrase .

- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antimicrobial activity. A Hammett σ value >0.5 often enhances potency .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns to prioritize candidates for synthesis .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR: H NMR confirms the methoxy group (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). C NMR identifies the oxadiazole carbonyl (δ 160–165 ppm) .

- IR: Peaks at 1720–1750 cm (ester C=O) and 1250–1300 cm (C-O-C) validate the structure .

- Mass Spectrometry: ESI-MS shows [M+H] at m/z 263.1, with fragmentation patterns confirming the oxadiazole core .

Advanced: How do contradictory reports on antimicrobial activity across studies arise, and how can they be resolved?

Answer:

- Source of Contradictions: Variations in bacterial strains (e.g., E. coli ATCC vs. clinical isolates), assay protocols (broth microdilution vs. disc diffusion), or compound purity (>95% required for reliable data) .

- Resolution Strategies:

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste Disposal: Quench reactive intermediates with aqueous NaHCO before disposal in designated organic waste containers .

Advanced: What mechanistic insights explain the antitumor activity of oxadiazole derivatives?

Answer:

- Apoptosis Induction: Activation of caspase-3/7 in cancer cells (e.g., MCF-7) via mitochondrial depolarization, measured by JC-1 staining .

- ROS Generation: Flow cytometry with DCFH-DA dye shows dose-dependent ROS increase, correlating with IC values (e.g., 12 µM in HeLa cells) .

- Topoisomerase Inhibition: Gel electrophoresis assays demonstrate DNA damage via topoisomerase IIα inhibition at 10–50 µM concentrations .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

- Thermal Stability: TGA analysis shows decomposition >200°C. Store at 4°C in amber vials to prevent photodegradation.

- Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24h; monitor ester hydrolysis via LC-MS .

Advanced: What strategies improve yield in large-scale synthesis while minimizing byproducts?

Answer:

- Flow Chemistry: Continuous reactors reduce reaction time (from 12h to 2h) and improve heat dissipation, suppressing dimerization byproducts.

- Catalytic Optimization: Use 10 mol% ZnCl to accelerate cyclocondensation, achieving >85% yield .

- Purification: Flash chromatography (hexane:EtOAc 4:1) removes unreacted amidoxime and esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。